molecular formula C12H12O5 B14909529 7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate

7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate

Cat. No.: B14909529
M. Wt: 236.22 g/mol
InChI Key: CVNQTEIXQFAIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been widely studied for their medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate typically involves the O-acylation of 7-hydroxy-4-methylcoumarin. One common method involves reacting 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-8-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetate group enhances its solubility and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(7-hydroxy-4-methyl-2-oxo-4a,8a-dihydrochromen-8-yl) acetate

InChI

InChI=1S/C12H12O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,8,11,14H,1-2H3

InChI Key

CVNQTEIXQFAIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2C1C=CC(=C2OC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.